Bzc jelly - 88645-24-3

Bzc jelly

Catalog Number: EVT-1549219
CAS Number: 88645-24-3
Molecular Formula: C43H61ClN2O5
Molecular Weight: 721.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Bzc jelly is sourced from the fermentation of specific bacterial strains, notably Acetobacter xylinum, which synthesizes bacterial cellulose. This process typically occurs in a nutrient-rich medium where the bacteria convert sugars into cellulose, resulting in a gelatinous product that can be harvested and processed.

Classification

Bzc jelly can be classified as a biopolymer due to its natural origin and polymeric structure. It falls under the category of polysaccharides, specifically cellulose, which is known for its high purity and biodegradability. Bzc jelly is also recognized for its potential applications in food science, pharmaceuticals, and materials science.

Synthesis Analysis

Methods

The synthesis of Bzc jelly involves two primary fermentation methods: static and agitated fermentation.

  1. Static Fermentation: In this method, bacterial cultures are placed in a stationary environment, allowing the formation of a pellicle at the air-liquid interface. This method yields a three-dimensional network of cellulose fibers.
  2. Agitated Fermentation: Here, the culture is stirred or agitated, leading to the production of irregularly shaped cellulose particles suspended in the medium. This method typically results in lower crystallinity and degree of polymerization compared to static methods.

Technical Details

The optimal conditions for producing Bzc jelly include controlling parameters such as temperature, pH, and nutrient concentration. For instance, a medium containing glucose as a carbon source and peptone or yeast extract as nitrogen sources is commonly used. The fermentation process may last from several days to weeks depending on the desired yield and properties of the final product.

Molecular Structure Analysis

Structure

Bzc jelly consists primarily of cellulose nanofibers arranged in a ribbon-like structure that forms a three-dimensional reticulated network. This unique architecture contributes to its mechanical strength and high water retention capacity.

Data

  • Degree of Polymerization: Bzc jelly exhibits a high degree of polymerization, typically greater than that found in plant-derived cellulose.
  • Crystallinity: The crystallinity index can reach up to 90%, indicating a high level of structural order which enhances its mechanical properties.
Chemical Reactions Analysis

Reactions

The chemical behavior of Bzc jelly is characterized by its ability to interact with various substances during processing. Key reactions include:

  1. Gelation: Upon cooling or addition of certain agents (e.g., pectin), Bzc jelly can undergo gelation, forming a stable gel structure.
  2. Hydrolysis: Under acidic conditions or enzymatic treatment, Bzc jelly can be hydrolyzed into simpler sugars.

Technical Details

The gelation process is influenced by factors such as pH, temperature, and the presence of other polysaccharides or gelling agents. The stability of the gel formed from Bzc jelly is crucial for applications in food products where texture and consistency are important.

Mechanism of Action

Process

The mechanism by which Bzc jelly exerts its effects primarily revolves around its structural properties. When used in food applications, it can enhance texture and mouthfeel due to its ability to retain moisture and form gels.

Data

Studies have shown that Bzc jelly can improve the viscosity and stability of food products, making it an attractive ingredient for manufacturers seeking to enhance product quality without synthetic additives.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bzc jelly typically appears as a translucent, gelatinous mass.
  • Texture: It has a smooth texture with significant elasticity.
  • Water Retention: Capable of holding up to 700 times its weight in water.

Chemical Properties

  • pH Sensitivity: The pH level significantly affects the gelation process; optimal pH ranges are crucial for maintaining stability.
  • Thermal Stability: Bzc jelly exhibits good thermal stability but may degrade at elevated temperatures over prolonged periods.
Applications

Bzc jelly finds diverse applications across various fields:

  1. Food Industry: Used as a thickening agent, stabilizer, or gelling agent in products like jams, jellies, and desserts.
  2. Biomedical Applications: Explored for use in drug delivery systems due to its biocompatibility and ability to form hydrogels.
  3. Cosmetics: Incorporated into skincare products for its moisturizing properties.

Properties

CAS Number

88645-24-3

Product Name

Bzc jelly

IUPAC Name

benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;ethyl 4-aminobenzoate;phenylmethanol;chloride

Molecular Formula

C43H61ClN2O5

Molecular Weight

721.4 g/mol

InChI

InChI=1S/C27H42NO2.C9H11NO2.C7H8O.ClH/c1-26(2,3)22-27(4,5)24-13-15-25(16-14-24)30-20-19-29-18-17-28(6,7)21-23-11-9-8-10-12-23;1-2-12-9(11)7-3-5-8(10)6-4-7;8-6-7-4-2-1-3-5-7;/h8-16H,17-22H2,1-7H3;3-6H,2,10H2,1H3;1-5,8H,6H2;1H/q+1;;;/p-1

InChI Key

UWVLNNLXJGQZEC-UHFFFAOYSA-M

SMILES

CCOC(=O)C1=CC=C(C=C1)N.CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.C1=CC=C(C=C1)CO.[Cl-]

Synonyms

BZC jelly

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N.CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.C1=CC=C(C=C1)CO.[Cl-]

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